1,2-Bis(2-methylphenyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methylphenyl)cyclohept-1-ene is an organic compound with the molecular formula C21H24 It is a derivative of cycloheptene, where two 2-methylphenyl groups are attached to the first and second carbon atoms of the cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylphenyl)cyclohept-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptene and 2-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the attachment of the 2-methylphenyl groups to the cycloheptene ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methylphenyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2-Bis(2-methylphenyl)cyclohept-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methylphenyl)cyclohept-1-ene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methylphenyl)cyclohept-1-ene
- 1,2-Bis(4-methoxyphenyl)cyclohept-1-ene
Comparison
1,2-Bis(2-methylphenyl)cyclohept-1-ene is unique due to the position of the methyl groups on the aromatic rings. This structural difference can influence the compound’s reactivity, stability, and overall properties compared to its similar counterparts. For example, the position of the methyl groups can affect the compound’s ability to undergo substitution reactions and its interaction with other molecules.
Properties
CAS No. |
62375-41-1 |
---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)cycloheptene |
InChI |
InChI=1S/C21H24/c1-16-10-6-8-12-18(16)20-14-4-3-5-15-21(20)19-13-9-7-11-17(19)2/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
UWRBHSRDGZJIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(CCCCC2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.